molecular formula C16H21FN2O3S2 B2678280 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 954645-60-4

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2678280
CAS No.: 954645-60-4
M. Wt: 372.47
InChI Key: BYRBLJVRLGGKHC-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a combination of functional groups, including a dimethylamino group, a thiophene ring, an ethoxy group, a fluorine atom, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 4-ethoxy-3-fluorobenzenesulfonyl chloride. This can be achieved by reacting 4-ethoxy-3-fluorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The intermediate is then reacted with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine in the presence of a base like triethylamine. This nucleophilic substitution reaction typically occurs in an aprotic solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-effectiveness and scalability. This often involves:

    Batch Processing: Utilizing large reactors to carry out the reactions in batches, ensuring consistent quality and yield.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency, reduce reaction times, and improve safety by better controlling reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

This compound is studied for its potential biological activities. The presence of the sulfonamide group suggests it may exhibit antibacterial or antifungal properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The combination of functional groups may interact with biological targets, offering possibilities for the treatment of various diseases.

Industry

In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and interfere with biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-fluorobenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S2/c1-4-22-16-6-5-13(9-14(16)17)24(20,21)18-10-15(19(2)3)12-7-8-23-11-12/h5-9,11,15,18H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRBLJVRLGGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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